REACTION_CXSMILES
|
C[O-].[Na+].[Na].[C:5]([C:7]1[C:12]([F:13])=[CH:11][CH:10]=[CH:9][N:8]=1)#[N:6].[Cl-:14].[NH4+:15].C(O)(=O)C>CO>[ClH:14].[C:5]([C:7]1[C:12]([F:13])=[CH:11][CH:10]=[CH:9][N:8]=1)(=[NH:15])[NH2:6] |f:0.1,4.5,8.9,^1:3|
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
5.44 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
1.04 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 20° C. for 72 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at 40° C. for 28 hours
|
Duration
|
28 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
Insoluble salt is filtered off with suction (1.78 g)
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Type
|
CONCENTRATION
|
Details
|
concentrated with acetone
|
Type
|
STIRRING
|
Details
|
stirred with acetone
|
Type
|
FILTRATION
|
Details
|
filtered off with suction
|
Type
|
WASH
|
Details
|
washed
|
Reaction Time |
72 h |
Name
|
|
Type
|
|
Smiles
|
Cl.C(N)(=N)C1=NC=CC=C1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |